molecular formula C18H14N3NaO3S B10817221 Metanil yellow CAS No. 53988-78-6

Metanil yellow

Cat. No.: B10817221
CAS No.: 53988-78-6
M. Wt: 375.4 g/mol
InChI Key: NYGZLYXAPMMJTE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Metanil Yellow is synthesized through a diazotization reaction followed by a coupling reaction. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves roller drying, crushing, and mixing packaging to ensure high yield and quality while minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions: Metanil Yellow undergoes various chemical reactions, including:

    Oxidation: It can be oxidized by strong oxidizing agents.

    Reduction: It can be reduced to form aromatic amines.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

Mechanism of Action

Metanil Yellow exerts its effects through its interaction with cellular components. It is known to inhibit acetylcholinesterase activity, leading to neurotoxic effects. It also affects liver function by inducing oxidative stress and causing hepatotoxicity . The molecular targets include enzymes involved in neurotransmission and liver metabolism.

Comparison with Similar Compounds

    Orange II: Another azo dye used in the textile industry.

    Congo Red: A pH indicator and dye used in histology.

    Methyl Orange: A pH indicator used in titrations.

Comparison:

This compound stands out for its specific applications and toxicological profile, making it a compound of interest in various fields of research.

Properties

IUPAC Name

sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGZLYXAPMMJTE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4005-68-9 (Parent)
Record name Metanil yellow
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DSSTOX Substance ID

DTXSID5041722
Record name C.I. Acid Yellow 36, monosodium salt
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Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Record name Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1)
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CAS No.

587-98-4, 1173501-41-1, 53988-78-6, 68417-63-0, 84842-92-2
Record name Metanil yellow
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Record name Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1)
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Record name C.I. Acid Yellow 36, monosodium salt
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Record name Sodium 3-(p-anilinophenylazo)benzenesulphonate
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Record name sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate
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Record name sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate
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Record name METANIL YELLOW
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